molecular formula C8H8N2O B1315267 Pyrazolo[1,5-a]pyridin-2-ylmethanol CAS No. 76943-47-0

Pyrazolo[1,5-a]pyridin-2-ylmethanol

Cat. No. B1315267
CAS RN: 76943-47-0
M. Wt: 148.16 g/mol
InChI Key: RBJIKLOMRJZRTN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ylmethanol is a type of aromatic heterocyclic compound . It has a molecular weight of 148.16 and a molecular formula of C8H8N2O .


Synthesis Analysis

The synthesis of this compound derivatives has been widely studied . A variety of synthetic pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of this compound is composed of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

This compound derivatives have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 148.16 and a molecular formula of C8H8N2O . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[1,5-a]pyridines are synthesized through various methods, starting from both preformed pyrazole or pyridine. These compounds have seen extensive study for their broad spectrum of biomedical applications, owing to their structural diversity and significant pharmacological activities. Notable among these are the derivatives of pyrazolo[1,5-a]pyrimidines, which have been explored for their potential in treating Mycobacterium tuberculosis, showcasing potent inhibitory effects on mycobacterial ATP synthase. This highlights the compounds' relevance in developing new antitubercular agents with promising in vitro potency against both drug-susceptible and multidrug-resistant strains of M.tb (Donaire-Arias et al., 2022), (Sutherland et al., 2022).

Anticancer Potential

Functional pyrazolo[1,5-a]pyrimidines have attracted considerable attention in medicinal chemistry, particularly for their anticancer potential. These compounds have been developed through different synthesis pathways, which not only improve structural diversity but also bolster their application as potent antitumor agents. Their enzymatic inhibitory activity against various cancer cell lines further underscores the significance of this scaffold in drug design and development (Arias-Gómez et al., 2021).

Photophysical Properties and Material Science

The photophysical properties of pyrazolo[1,5-a]pyrimidines have opened new avenues in materials science. These properties are crucial for applications that require specific light-absorption or emission characteristics, making these compounds suitable for use in the development of novel materials with tailored optical properties. The exploration of these compounds in material science, especially their utility in creating responsive materials for various technological applications, exemplifies their versatility beyond biological activities (Moustafa et al., 2022).

Safety and Hazards

The safety data sheet for Pyrazolo[1,5-a]pyridin-2-ylmethanol indicates that it has hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives have potential for further exploration due to their significant photophysical properties and their potential as antitumor agents . They have been identified as strategic compounds for optical applications . Their structural diversity allows for a synergic effect between new synthetic routes and the possible applications of these compounds .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJIKLOMRJZRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506306
Record name (Pyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76943-47-0
Record name (Pyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An adaptation of the method described in WO 96/01826 was used. Imidazole-1-carbothioic acid (2-imino-2H-pyridin-1-yl)-amide (200 mg, 1.37 mmol) and 2-chloromethyl-1-methyl-4-phenyl-1H-imidazole 6 (300 mg, 1.46 mmol) were dissolved in 1-propanol (25 mL) and the mixture was heated to reflux for 2 hours. The solvent was removed under reduced pressure and the residue dissolved in dichloromethane. The solution was washed with water and the organic layer was dried over Na2SO4 and concentrated. The residue was purified by chromatography on silica gel to afford the title compound (273 mg, 62%) as a yellow solid. LC-MS: m/z=322.1 (MH+), tR=2.29 min, method B.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
62%

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